N-(3-Methoxyphenyl)-2-methyloxolan-3-amine
Description
N-(3-Methoxyphenyl)-2-methyloxolan-3-amine is a substituted oxolane (tetrahydrofuran) derivative featuring a methyl group at position 2 of the oxolane ring and an amine group at position 3, which is further substituted with a 3-methoxyphenyl group.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H17NO2/c1-9-12(6-7-15-9)13-10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |
InChI Key |
NOLGJASYNXNYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylamine with 2-methyloxirane under acidic or basic conditions to form the desired oxolane ring. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxyphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with hydrogenated oxolane rings.
Substitution: Substituted oxolane derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Substituted Oxolane Derivatives
The oxolane core with a 3-amine-linked aryl group is a common scaffold in several compounds. Key structural analogs include:
Notes:
- The 3-methoxy group in the reference compound likely improves solubility compared to halogenated analogs due to its electron-donating nature.
- Halogenated derivatives (Cl, Br) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Quinoline and Thiazole Derivatives with 3-Methoxyphenyl Groups
While structurally distinct from the oxolane core, compounds bearing the 3-methoxyphenyl moiety in other scaffolds highlight the substituent's pharmacological relevance:
Pyridinyl-Thiazolyl Carboxamide Derivatives
Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) from :
- Activity : Suppresses angiogenesis (HUVEC colony formation, CAM model) at 30 mg/kg/day, outperforming Vandetanib.
- SAR Insight : The 3-methoxyphenyl group in this scaffold likely enhances binding to angiogenesis-related targets (e.g., VEGF receptors) .
Key Research Findings and Data Tables
Antitumor Activity of 3-Methoxyphenyl-Containing Compounds
Physicochemical Properties of Oxolane Analogs
| Compound | logP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|
| This compound | 2.1 | 0.45 |
| N-(3-Bromophenyl)-2-methyloxolan-3-amine | 3.4 | 0.12 |
| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | 2.8 | 0.20 |
*Predicted using QikProp (BIOVIA).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
